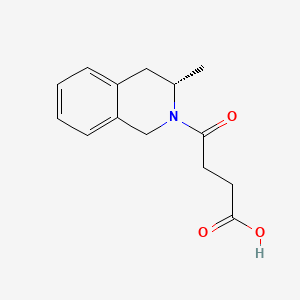
SL antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SL antagonist 1 is a compound known for its role as a strigolactone antagonist. Strigolactones are a class of plant hormones that regulate various aspects of plant growth and development, including root development, shoot branching, and interactions with symbiotic fungi. This compound can strongly interact with strigolactone receptor proteins, making it a valuable tool in combating root-parasitic weed infestations without affecting the germination or growth of crops .
Preparation Methods
The synthesis of SL antagonist 1 involves the design and creation of N-heterocyclic ureas. The synthetic route typically includes the reaction of N-(2-fluorophenyl)-N-methylindoline-1-carboxamide with appropriate reagents under controlled conditions. The exact reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
SL antagonist 1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: It can undergo substitution reactions, particularly at the fluorophenyl group, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
SL antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used to study the interactions between strigolactones and their receptors, providing insights into the molecular mechanisms of plant hormone signaling.
Biology: Researchers use it to investigate the role of strigolactones in plant development and their interactions with parasitic weeds.
Medicine: While primarily used in plant research, its mechanism of action can provide insights into similar pathways in other organisms.
Mechanism of Action
SL antagonist 1 exerts its effects by binding to strigolactone receptor proteins, thereby blocking the interaction between strigolactones and their receptors. This inhibition prevents the downstream signaling events that would normally be triggered by strigolactones, such as the germination of parasitic weed seeds. The molecular targets involved include the strigolactone receptors, which are part of the α/β hydrolase family .
Comparison with Similar Compounds
SL antagonist 1 is unique in its strong binding affinity to strigolactone receptors compared to other similar compounds. Some similar compounds include:
KK094: Another strigolactone antagonist with lower binding affinity.
GR24: A synthetic strigolactone used as a standard in research but acts as an agonist rather than an antagonist.
Soporidine: A potent SL antagonist identified for its ability to inhibit the germination of Striga hermonthica
This compound stands out due to its higher binding affinity and effectiveness in inhibiting strigolactone-mediated physiological responses.
Properties
Molecular Formula |
C16H15FN2O |
|---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N-methyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C16H15FN2O/c1-18(15-9-5-3-7-13(15)17)16(20)19-11-10-12-6-2-4-8-14(12)19/h2-9H,10-11H2,1H3 |
InChI Key |
NTTZHSHCOFEAEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1F)C(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12381675.png)
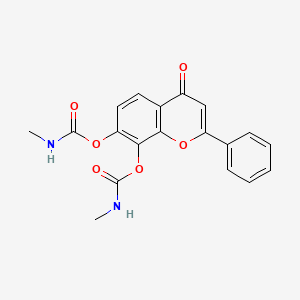

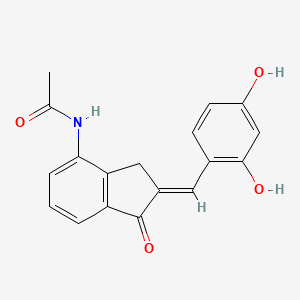
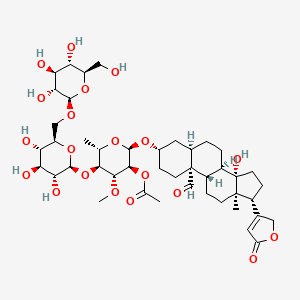
![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12381692.png)
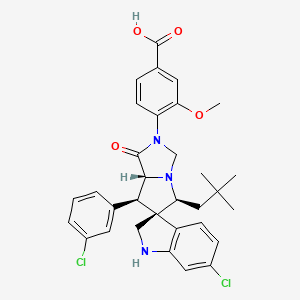
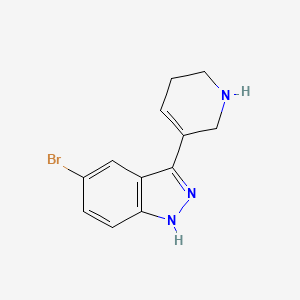

![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)
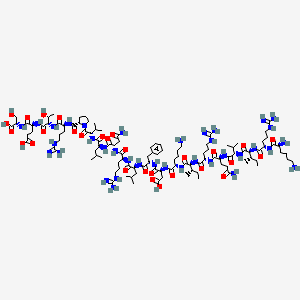
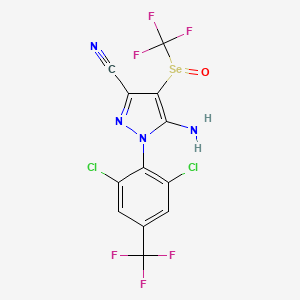
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
